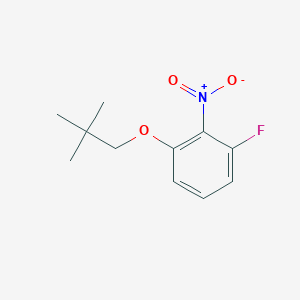
1-Fluoro-3-(neopentyloxy)-2-nitrobenzene
Descripción general
Descripción
1-Fluoro-3-(neopentyloxy)-2-nitrobenzene is an organic compound with the molecular formula C11H14FNO3 It is a derivative of benzene, where a fluorine atom, a neopentyloxy group, and a nitro group are substituted at different positions on the benzene ring
Mecanismo De Acción
Target of Action
It’s known that nitrobenzenes generally interact with various biological targets, influencing cellular processes .
Mode of Action
The mode of action of 1-Fluoro-3-(neopentyloxy)-2-nitrobenzene involves the relative mobilities of the nitro group and fluorine atom in the compound. This is influenced by the action of phenols in the presence of potassium carbonate in dimethylformamide at 95–125°C . The greater mobility of the nitro group is determined by the entropy control of the reactivity of arenes .
Biochemical Pathways
Nitrobenzenes are known to participate in various biochemical reactions, influencing different pathways .
Pharmacokinetics
The compound’s predicted density is 1161±006 g/cm3, and its predicted boiling point is 3109±220 °C . These properties can influence the compound’s bioavailability.
Result of Action
The compound’s interaction with its targets can lead to various cellular responses .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s reactivity is influenced by temperature, as its interaction with phenols occurs at 95–125°C . Other environmental factors, such as pH and presence of other chemicals, may also affect the compound’s action.
Métodos De Preparación
The synthesis of 1-Fluoro-3-(neopentyloxy)-2-nitrobenzene typically involves multiple steps:
Starting Materials: The synthesis begins with a fluorinated benzene derivative.
Neopentyloxy Substitution: The neopentyloxy group is introduced via a nucleophilic substitution reaction, where a neopentyl alcohol derivative reacts with the fluorinated nitrobenzene under basic conditions.
Industrial production methods may involve optimizing these steps to increase yield and purity, often using continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
1-Fluoro-3-(neopentyloxy)-2-nitrobenzene undergoes various chemical reactions:
Nucleophilic Aromatic Substitution: The fluorine atom can be replaced by nucleophiles such as phenols in the presence of a base like potassium carbonate in dimethylformamide at elevated temperatures.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The neopentyloxy group can be oxidized to form corresponding carbonyl compounds under strong oxidizing conditions.
Common reagents include potassium carbonate, dimethylformamide, hydrogen gas, and palladium catalysts. Major products depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Fluoro-3-(neopentyloxy)-2-nitrobenzene is utilized in various scientific research applications:
Drug Synthesis: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Material Science: Its unique properties make it valuable in the development of advanced materials, including polymers and coatings.
Comparación Con Compuestos Similares
1-Fluoro-3-(neopentyloxy)-2-nitrobenzene can be compared with other similar compounds such as:
1-Fluoro-2-(neopentyloxy)-3-nitrobenzene: Similar in structure but with different substitution positions, leading to variations in reactivity and applications.
1-Fluoro-3-nitrobenzene: Lacks the neopentyloxy group, resulting in different chemical properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications.
Propiedades
IUPAC Name |
1-(2,2-dimethylpropoxy)-3-fluoro-2-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO3/c1-11(2,3)7-16-9-6-4-5-8(12)10(9)13(14)15/h4-6H,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MATFCRDOURIWIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)COC1=C(C(=CC=C1)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701245167 | |
| Record name | 1-(2,2-Dimethylpropoxy)-3-fluoro-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701245167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1233958-95-6 | |
| Record name | 1-(2,2-Dimethylpropoxy)-3-fluoro-2-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1233958-95-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,2-Dimethylpropoxy)-3-fluoro-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701245167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


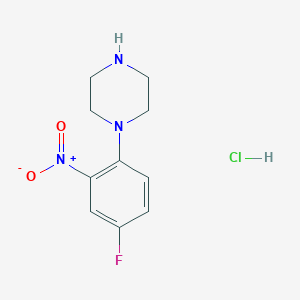
![tert-Butyl 4-[3-(4-nitrophenyl)ureido]piperidine-1-carboxylate](/img/structure/B3027090.png)
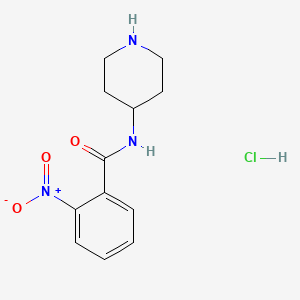

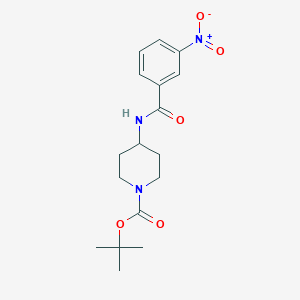
![tert-Butyl 4-[2-(dimethylamino)acetamido]piperidine-1-carboxylate](/img/structure/B3027096.png)
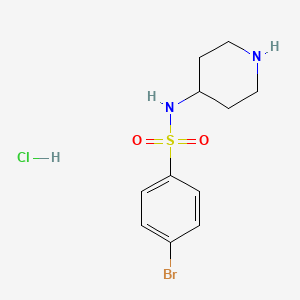

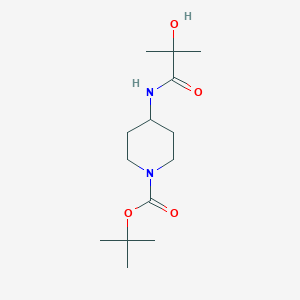
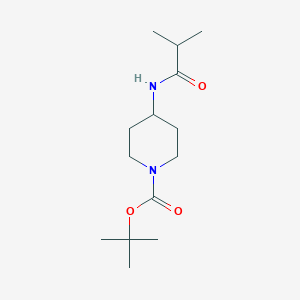
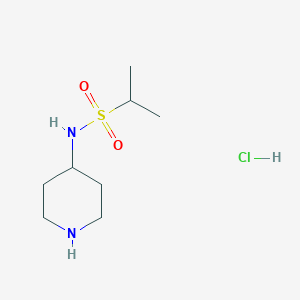
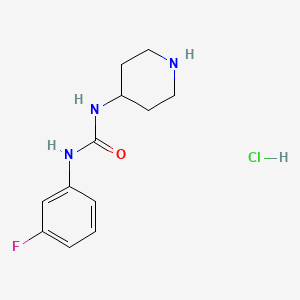
![tert-Butyl 4-[3-(4-methoxyphenyl)ureido]piperidine-1-carboxylate](/img/structure/B3027110.png)
![tert-Butyl 4-[(pyrrolidine-1-carbonyl)amino]piperidine-1-carboxylate](/img/structure/B3027112.png)
